N,N'-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic)
Description
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is a synthetic organic compound characterized by its unique cyclohexene core and dibenzamide groups
Properties
IUPAC Name |
N-[(1R,4S)-4-benzamido-3-(2-hydroxyethyl)cyclohex-2-en-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-14-13-18-15-19(23-21(26)16-7-3-1-4-8-16)11-12-20(18)24-22(27)17-9-5-2-6-10-17/h1-10,15,19-20,25H,11-14H2,(H,23,26)(H,24,27)/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRAVOIFBFXZGF-UXHICEINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=CC1NC(=O)C2=CC=CC=C2)CCO)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=C[C@@H]1NC(=O)C2=CC=CC=C2)CCO)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) typically involves the following steps:
Formation of the Cyclohexene Core: The cyclohexene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Formation of Dibenzamide Groups: The final step involves the reaction of the intermediate with benzoyl chloride to form the dibenzamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The dibenzamide groups can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (enantiomeric): The enantiomeric form of the compound.
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohexane-1,4-diyl)dibenzamide: A similar compound with a saturated cyclohexane core.
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)diacetamide: A similar compound with acetamide groups instead of benzamide groups.
Uniqueness
N,N’-((1S,4R)-2-(2-hydroxyethyl)cyclohex-2-ene-1,4-diyl)dibenzamide (racemic) is unique due to its specific combination of a cyclohexene core, hydroxyethyl group, and dibenzamide groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
